molecular formula C12H11NO3 B1417346 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-15-4

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1417346
CAS No.: 1096308-15-4
M. Wt: 217.22 g/mol
InChI Key: AWCCFRDLSOOJMQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a 2-methoxyphenyl group at the 4-position and a carboxylic acid group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of anticoagulants, such as apixaban. X-ray powder diffraction data are reported for related compounds, demonstrating its significance in pharmaceutical synthesis (Wang et al., 2017).

Anion Binding Properties

  • Derivatives of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been studied for their anion binding properties. The structure and configuration of these derivatives, particularly their anion binding affinities, have been examined using techniques like X-ray diffraction and NMR titration (Anzenbacher et al., 1999).

Pharmaceutical Research

  • Compounds structurally related to this compound have been synthesized and assessed for potential antiinflammatory and analgesic activities. These studies contribute to understanding the medicinal potential of pyrrole derivatives (Muchowski et al., 1985).

Catalysis and Synthesis of Derivatives

  • The compound has been used in the catalytic synthesis of pyrrole derivatives. For instance, Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, demonstrating its role in facilitating chemical transformations (Galenko et al., 2017).

Antimicrobial Activities

  • Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies indicate its potential utility in developing new antimicrobial agents (Hublikar et al., 2019).

Molecular Structure Studies

  • The molecular structure and properties of various derivatives have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals (Silva et al., 2006).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of 2-methoxyphenylhydrazine with an appropriate β-ketoester, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the condensation reaction can be carried out in the presence of acetic acid or hydrochloric acid as a catalyst, followed by cyclization under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of:

Properties

IUPAC Name

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCCFRDLSOOJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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